

3-Amino-5-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid hydrochloride

Cat. No.: B111875

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a valuable aromatic building block in organic synthesis, playing a crucial role as a key intermediate in the biosynthesis and chemical synthesis of a wide range of biologically active compounds.^[1] Its trifunctional nature, featuring amino, hydroxyl, and carboxylic acid groups, offers multiple reaction sites for chemical modification, making it a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. Notably, AHBA is the biosynthetic precursor to the mC7N unit of the clinically important ansamycin and mitomycin antibiotics.^{[1][2]}

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 3-Amino-5-hydroxybenzoic acid, along with its utility in constructing complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 3-Amino-5-hydroxybenzoic acid is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₃	[3]
Molecular Weight	153.14 g/mol	[3]
Melting Point	220-221 °C	[4]
pKa	10.33 ± 0.10	[1]
LogP	1.25	[1]
Solubility	DMF: 1 mg/mL, DMSO: 3 mg/mL	[5]

Spectroscopic Data:

- ¹H NMR (400 MHz, CD₃OD): δ 6.87 (dd, J = 2.1, 1.6 Hz, 1H), 6.78 (dd, J = 2.1, 1.3 Hz, 1H), 6.37 (t, J = 2.1 Hz, 1H).
- ¹³C NMR: Spectral data for the carbon skeleton can be obtained from various spectroscopic databases.
- Mass Spectrometry (LC-ESI-QTOF, negative mode): m/z 152.03859 [M-H]⁻.[3]

Applications in Organic Synthesis

The unique arrangement of functional groups on the AHBA scaffold allows for selective modifications to synthesize a diverse array of derivatives.

Precursor to Antibiotics

AHBA is a fundamental building block in the biosynthesis of ansamycin antibiotics like rifamycin and geldanamycin, as well as mitomycin C.[1] The biosynthesis initiates with AHBA, which serves as the starter unit for a polyketide synthase (PKS) pathway.[6][7]

Synthesis of Bioactive Derivatives

The amino and hydroxyl groups of AHBA are amenable to various chemical transformations, including acylation, alkylation, and esterification, to produce derivatives with a wide range of

biological activities.

- **Antimicrobial Agents:** Derivatives of AHBA have been explored for their potential as novel antibiotics.
- **Anticancer Agents:** The structural motif of AHBA is present in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines.

Experimental Protocols

Protocol 1: Chemical Synthesis of 3-Amino-5-hydroxybenzoic Acid

The chemical synthesis of AHBA is typically achieved through a multi-step process starting from benzoic acid.

Workflow for the Chemical Synthesis of 3-Amino-5-hydroxybenzoic Acid:

Caption: Workflow for the chemical synthesis of 3-Amino-5-hydroxybenzoic acid.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

- **Materials:**
 - Benzoic acid
 - Concentrated sulfuric acid (H_2SO_4)
 - Fuming nitric acid (HNO_3)
 - Ice
- **Procedure:**
 - In a flask immersed in an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.
 - Slowly add 15 mL of fuming nitric acid dropwise to the stirred solution.

- Allow the mixture to stir at room temperature for 15 hours.
- Heat the mixture to 100°C and stir for an additional 4 hours.
- After cooling to room temperature, add another 10 mL of fuming nitric acid and heat to 100°C for 3 hours, then at 135°C for 3 hours.^[8]
- Cool the reaction mixture and pour it into a mixture of 80 g of ice and 80 g of water.
- Stir for 30 minutes, then filter the precipitate and wash with water to remove excess acid.
- The crude 3,5-dinitrobenzoic acid can be recrystallized from 50% ethanol.
- Yield: Approximately 50-58% of the purified product.

Step 2: Synthesis of 3-Amino-5-hydroxybenzoic Acid (via Reduction of an intermediate)

A multi-step process starting from 3,5-dinitrobenzoic acid can be employed. A representative final reduction step is provided here.

- Materials:
 - A suitable 3-amino-5-nitrobenzoic acid derivative (intermediate not detailed here)
 - Methanol
 - Palladium on carbon (Pd/C) catalyst
 - Hydrogen gas (H₂)
 - Diatomaceous earth
- Procedure:
 - Dissolve the 3-amino-5-nitro- or 3-hydroxy-5-nitrobenzoic acid intermediate in methanol.
 - Add a catalytic amount of Pd/C.
 - Hydrogenate the mixture under atmospheric pressure of hydrogen for 2 hours.^[8]

- Filter the reaction mixture through diatomaceous earth to remove the catalyst.
- Evaporate the methanol to obtain the crude 3-Amino-5-hydroxybenzoic acid.
- Yield: Quantitative data for the purified product from this specific reduction step requires further optimization and characterization.

Protocol 2: N-Acylation of 3-Amino-5-hydroxybenzoic Acid (General Procedure)

This protocol describes a general method for the acylation of the amino group.

- Materials:
 - 3-Amino-5-hydroxybenzoic acid
 - Anhydrous pyridine
 - Acetic anhydride (or other acylating agent)
 - Dichloromethane (DCM) or Ethyl Acetate
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask, dissolve 1.0 equivalent of 3-Amino-5-hydroxybenzoic acid in anhydrous pyridine.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add 1.1-1.2 equivalents of acetic anhydride dropwise to the stirred solution.

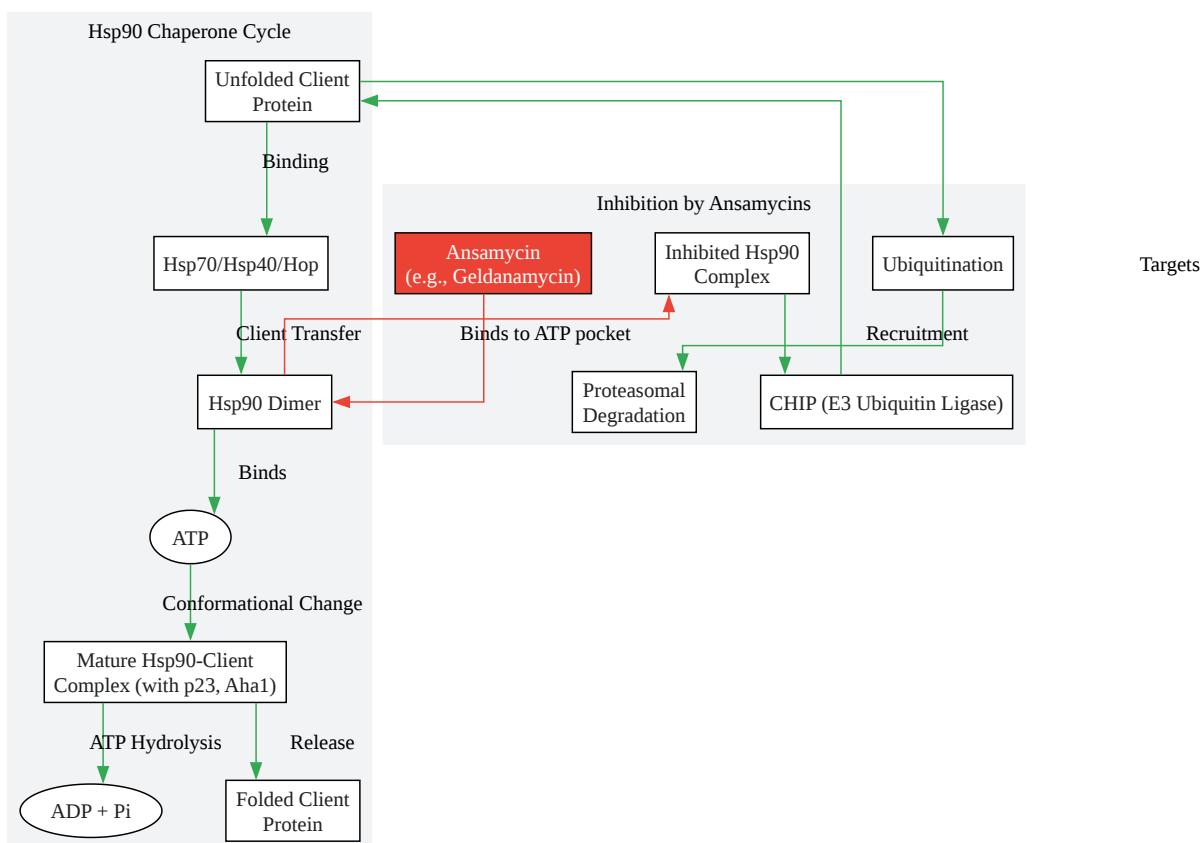
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the N-acylated product.
- The crude product can be purified by recrystallization or column chromatography.

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various benzoic acid derivatives, providing an indication of the potential for derivatives of 3-Amino-5-hydroxybenzoic acid.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Bacterial Strains

Compound	Bacterial Strain	MIC (μ M/mL)	Reference
N'-(3,4,5-trimethoxybenzylidene)-4-(benzylidene amino)benzohydrazide	S. aureus	1.82	[9]
N'-(3-bromo-4-(benzylidene amino)benzohydrazide)	B. subtilis	2.11	[9]
N'-(3-methoxy-4-hydroxybenzylidene)-4-(benzylidene amino)benzohydrazide	E. coli	1.78	[9]
5-(p-hydroxybenzoyl) shikimic acid	S. haemolyticus (MRSH)	100 μ g/mL	[10]
5-(p-hydroxybenzoyl) shikimic acid	E. coli	100 μ g/mL	[10]


Table 2: Cytotoxicity (IC_{50}) of Benzoic Acid Derivatives against Cancer Cell Lines

Compound	Cell Line	IC ₅₀ (μM)	Reference
Compound 3d (Imidazo[1,2-a]pyrimidine derivative)	MCF-7 (Breast Cancer)	43.4	[11]
Compound 3d (Imidazo[1,2-a]pyrimidine derivative)	MDA-MB-231 (Breast Cancer)	35.9	[11]
Compound 4d (Imidazo[1,2-a]pyrimidine derivative)	MCF-7 (Breast Cancer)	39.0	[11]
Compound 4d (Imidazo[1,2-a]pyrimidine derivative)	MDA-MB-231 (Breast Cancer)	35.1	[11]
Compound 3a (Indole-substituted dipyrimido[1,2-a:4',5'-d]pyrimidine derivative)	A549 (Lung Carcinoma)	5.988	[11]

Signaling Pathway Inhibition

Derivatives of 3-Amino-5-hydroxybenzoic acid, particularly the ansamycin antibiotics, are potent inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Hsp90 Chaperone Cycle and Inhibition by Ansamycins:

[Click to download full resolution via product page](#)

Caption: Hsp90 chaperone cycle and its inhibition by ansamycin antibiotics.

Conclusion

3-Amino-5-hydroxybenzoic acid is a highly versatile and valuable building block in organic synthesis. Its utility as a precursor for complex natural products and its potential for the generation of diverse libraries of bioactive compounds make it a molecule of significant interest to researchers in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for the further exploration and application of this important scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]
- 2. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Rifamycin - Wikipedia [en.wikipedia.org]
- 7. Discovery of a New Source of Rifamycin Antibiotics in Marine Sponge Actinobacteria by Phylogenetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Amino-5-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b111875#3-amino-5-hydroxybenzoic-acid-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com